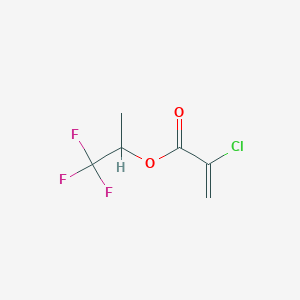![molecular formula C11H16O2 B14417791 4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one CAS No. 81842-21-9](/img/structure/B14417791.png)
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one is an organic compound that features a cyclohexenone core with an oxolane (tetrahydrofuran) ring attached via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-3-en-1-one with oxolane-2-carbaldehyde in the presence of a base, such as sodium hydride, to form the desired product. The reaction typically occurs under mild conditions and can be completed within a few hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of a precursor compound, followed by cyclization and functional group modifications. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexane-1,3-dione derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog with similar reactivity but lacking the oxolane ring.
4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one: A more complex derivative with additional functional groups.
Uniqueness
4-[(Oxolan-2-yl)methyl]cyclohex-3-en-1-one is unique due to the presence of the oxolane ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
81842-21-9 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
4-(oxolan-2-ylmethyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C11H16O2/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3,11H,1-2,4-8H2 |
Clé InChI |
CBRVRGIOCWXUFY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)CC2=CCC(=O)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


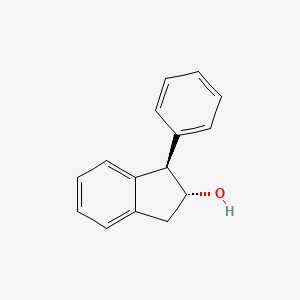

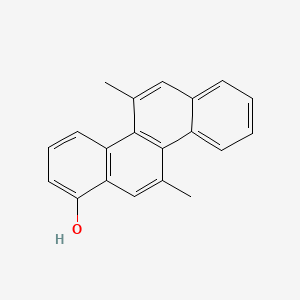


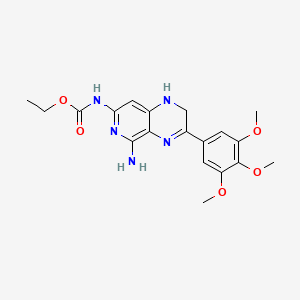
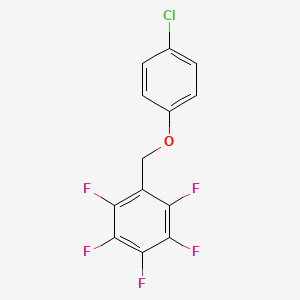
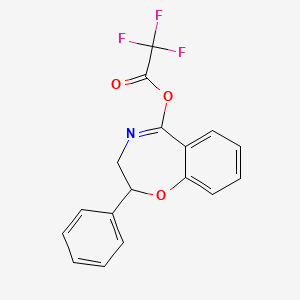
![1,2-Diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14417735.png)
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
![1-Cyclopentylidene-4-methoxy-2,3-dithiaspiro[4.4]nonane](/img/structure/B14417748.png)
stannane](/img/structure/B14417762.png)
